![molecular formula C8H14O3 B14517840 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- CAS No. 62759-66-4](/img/structure/B14517840.png)
3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8,9-Trioxabicyclo[421]nonane, 5,5-dimethyl- is a bicyclic organic compound with a unique structure that includes three oxygen atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- typically involves the formation of the bicyclic core through a series of organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
7,8,9-Trioxabicyclo[4.2.1]nonane: Similar in structure but lacks the dimethyl groups.
1,2,5,5-Tetramethyl-3,8,9-trioxabicyclo[4.2.1]nonane: Contains additional methyl groups compared to 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms instead of oxygen, leading to different chemical properties.
Uniqueness
3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- is unique due to its specific arrangement of oxygen atoms and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the design of new molecules and materials .
Properties
CAS No. |
62759-66-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5,5-dimethyl-3,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H14O3/c1-8(2)5-9-4-7-10-3-6(8)11-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
QAVIBLLTHITPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC2OCC1O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

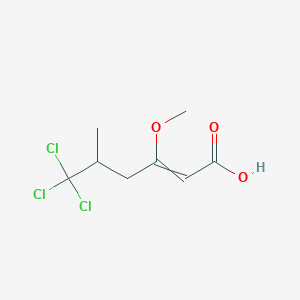
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
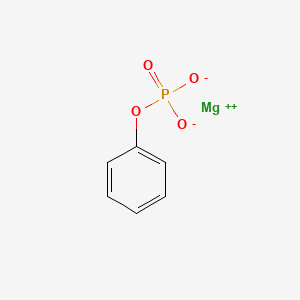
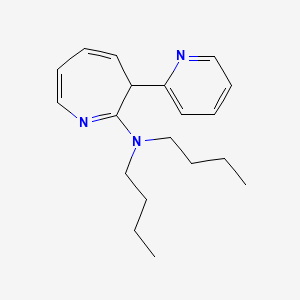
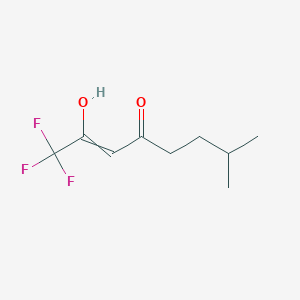
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)
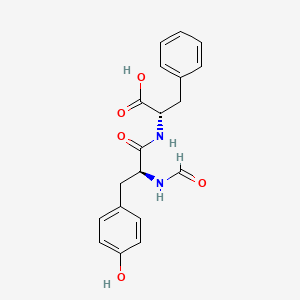

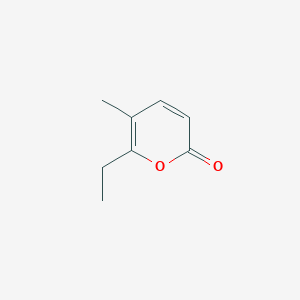
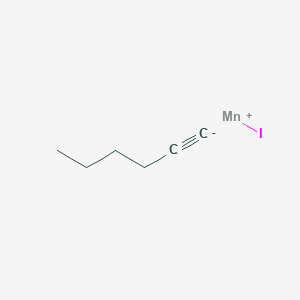
![[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride](/img/structure/B14517847.png)
